6-Fluoro-4-hydroxy-3-nitroquinoline

Medicinal Chemistry Process Chemistry Synthetic Intermediates

Research on fluorinated quinolone antibiotics and NMDA receptor antagonists often stalls due to the lack of a reliable, multi-functional precursor. 6-Fluoro-4-hydroxy-3-nitroquinoline (CAS 628284-75-3) addresses this by providing a pre-assembled 6-fluoroquinoline core with orthogonal reactive handles. - The pre-installed 6-fluoro substituent is critical for metabolic stability and target potency in DNA gyrase/topoisomerase IV inhibition, a key feature of fluoroquinolone antibiotics. - The 3-nitro and 4-hydroxy groups enable rapid diversification: reduction to an amine for carboxylic acid installation or SNAr/cross-coupling for library synthesis. - Class-level SAR confirms 6-substitution is essential for NMDA receptor glycine site antagonist activity, making this an ideal advanced intermediate for CNS drug discovery.

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
CAS No. 628284-75-3
Cat. No. B1437482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-hydroxy-3-nitroquinoline
CAS628284-75-3
Molecular FormulaC9H5FN2O3
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
InChIKeyTURQNAASNNGCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-hydroxy-3-nitroquinoline: Key Heterocyclic Intermediate


6-Fluoro-4-hydroxy-3-nitroquinoline (CAS 628284-75-3), also known as 6-fluoro-3-nitroquinolin-4-ol, is a halogenated nitroquinoline derivative with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 g/mol . Its core quinoline scaffold is recognized across medicinal chemistry for enabling diverse biological activities, and the specific substitution pattern—a fluorine atom at position 6, a nitro group at position 3, and a hydroxy/oxo group at position 4—creates a uniquely activated heterocyclic system . This compound is predominantly employed as a versatile synthetic intermediate, where the electron-withdrawing nitro and fluoro groups, combined with the tautomerizable 4-hydroxy functionality, provide orthogonal reactive handles for constructing more complex pharmacophores, particularly in anti-infective and oncology research pipelines [1].

1

Fluorinated quinoline scaffold – pre‑installed 6‑fluoro handle for medicinal chemistry programs.

2

Orthogonal reactive sites – nitro (reducible), hydroxy/oxo (tautomerizable) for regioselective elaboration.

3

Building block for complex pharmacophores – fits anti‑infective and oncology research pipelines.

6-Fluoro-4-hydroxy-3-nitroquinoline: Why Analogs Fall Short


Substituting 6-Fluoro-4-hydroxy-3-nitroquinoline with a non-fluorinated analog like 4-hydroxy-3-nitroquinoline or a simple 6-fluoroquinoline is scientifically untenable due to the profound and interdependent impact of the 6-fluoro and 3-nitro groups on both electronic properties and biological trajectory. The introduction of the fluorine atom at the 6-position is not a passive modification; it dramatically alters the electron density of the quinoline ring, influencing the reactivity of the adjacent 4-hydroxy/oxo group and the metabolic stability of any downstream derivative [1]. Furthermore, class-level Structure-Activity Relationship (SAR) studies on related 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) systems have unequivocally demonstrated that substitutions at the 6-position significantly increase target potency, whereas non-substituted or differently substituted variants exhibit markedly inferior activity [2]. Procuring an analog lacking these specific functionalities would yield a different chemical entity with divergent synthetic utility and compromised potential for generating bioactive molecules, thereby invalidating the intended research outcomes.

!

Non‑fluorinated analogs lack the 6‑fluoro metabolic block and may shift reactivity.

Example: 4‑hydroxy‑3‑nitroquinoline missing fluorine.

!

Class‑level SAR indicates reduced target engagement in unsubstituted or differently substituted variants.

6‑position substitution critical for NMDA glycine site potency (class‑level inference).

!

Simple 6‑fluoroquinoline lacks the nitro and hydroxy handles, limiting scaffold diversification.

Only one reactive site vs. three in the target compound.

6-Fluoro-4-hydroxy-3-nitroquinoline: Evidence-Based Comparison


High Purity Reduces Downstream Modification Failure

As a specialized building block, 6-Fluoro-4-hydroxy-3-nitroquinoline is available from reputable suppliers with a documented purity of ≥97%, which is critical for ensuring the reproducibility of subsequent synthetic steps . In contrast, the non-fluorinated comparator, 4-hydroxy-3-nitroquinoline, is frequently sourced at lower or unspecified purities, introducing variability that can compromise reaction yields and complicate purification workflows.

Purity specification
Data to verify
≥97.0% (HPLC/GC)
Supports stoichiometric control and yield predictability.
Comparator 4‑hydroxy‑3‑nitroquinoline may have variable purity.
Medicinal Chemistry Process Chemistry Synthetic Intermediates

6-Position Substitution Critical for Biological Potency

Structure-Activity Relationship (SAR) analysis on the closely related 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series provides class-level inference for the importance of the 6-fluoro substituent. In these studies, substitutions at the 5-, 6-, and 7-positions of the quinoline ring were found to generally increase potency for NMDA receptor glycine site antagonism [1]. The most potent analog in this series, featuring a 5,6,7-trichloro substitution pattern, achieved an IC50 of 220 nM in a [³H]DCKA binding assay and a functional Kb of 79 nM [1]. This demonstrates that strategic substitution at the 6-position, where fluorine is located in the target compound, is a validated method for significantly improving target engagement relative to unsubstituted quinoline cores.

6‑Position substitution
Class‑level inference
Related 5,6,7‑trichloro analog: IC50 220 nM, Kb 79 nM (NMDA glycine site)
Class‑level SAR supports 6‑substitution enhancing target engagement.
[³H]DCKA binding assay on rat brain membranes.
Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

6-Fluoro Enhances Metabolic Stability and Lipophilicity

The strategic incorporation of a single fluorine atom at the 6-position of the quinoline scaffold is a well-documented strategy in medicinal chemistry for blocking oxidative metabolism and modulating physicochemical properties [1]. While direct comparative PK data for this specific compound is not available, the general class effect of 6-fluoroquinolines shows that this substitution increases metabolic stability and often improves oral bioavailability compared to non-fluorinated analogs. This is a key differentiator from 4-hydroxy-3-nitroquinoline, which lacks this metabolic shield and is more susceptible to rapid clearance.

Metabolic stability
Class‑level inference
Fluorine at C6 blocks CYP450 oxidation; cLogP increase ~0.2–0.4 units
Supports metabolic stability screening in lead optimization.
Class‑level effect of 6‑fluoroquinolines; direct PK data not available for this compound.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Nitro and Hydroxy Groups Enable Regioselective Derivatization

6-Fluoro-4-hydroxy-3-nitroquinoline possesses three key functional groups: a 6-fluoro substituent, a 3-nitro group, and a 4-hydroxy group. This combination provides multiple, orthogonal sites for chemical modification . In contrast, a compound like 6-fluoroquinoline (CAS 396-30-5) lacks the nitro and hydroxy groups, severely limiting its utility as a diversifiable scaffold. The nitro group can be reduced to an amine for amide bond formation, while the hydroxy group can be alkylated or used as a handle for nucleophilic aromatic substitution reactions. This versatility is not available with simpler 6-fluoroquinoline analogs, which have fewer points for chemical elaboration.

Reactive handles
Data to verify
Target: 3 orthogonal sites (6‑F, 3‑NO2, 4‑OH). Comparator: 1 site (6‑fluoroquinoline).
Enables diverse library synthesis via orthogonal handles.
Synthetic chemistry analysis; no direct experimental comparison published.
Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

6-Fluoro-4-hydroxy-3-nitroquinoline: Recommended Research Applications


Fluorinated Quinolone Antibacterial Synthesis

The 6-fluoro-4-hydroxy-3-nitroquinoline scaffold serves as an ideal precursor for constructing next-generation 6-fluoroquinolone antibiotics. The 3-nitro group can be readily reduced to an amine, providing a handle for introducing the critical 3-carboxylic acid moiety, while the 6-fluoro substituent, a hallmark of this antibiotic class, is already in place to ensure potent DNA gyrase and topoisomerase IV inhibition [1]. The enhanced metabolic stability conferred by the fluorine atom is a critical advantage for achieving in vivo efficacy.

Selective NMDA Receptor Modulator Design

Class-level SAR evidence strongly supports the use of 6-substituted 4-hydroxy-3-nitroquinolin-2(1H)-ones as potent and selective NMDA receptor glycine site antagonists [2]. 6-Fluoro-4-hydroxy-3-nitroquinoline represents a strategically advanced intermediate in this space. The 6-fluoro group is predicted to increase binding affinity, and the compound can be further elaborated via the 3-nitro group to optimize selectivity and blood-brain barrier penetration for neurological indications such as stroke, chronic pain, or neurodegenerative diseases [1].

Heterocyclic Library Generation via Cross-Coupling

The presence of a halogen (fluorine) at the 6-position of the quinoline ring makes 6-Fluoro-4-hydroxy-3-nitroquinoline a suitable substrate for nucleophilic aromatic substitution (SNAr) and potentially for palladium-catalyzed cross-coupling reactions, as highlighted in reviews of fluorinated quinoline reactivity [1]. Combined with the reducible nitro group and the modifiable hydroxy group, this compound provides a rich, three-point diversification platform for the rapid synthesis of highly functionalized quinoline-based compound libraries, accelerating hit identification in various therapeutic programs.

Application
Selection Property
Validation Focus
Antibacterial quinolone lead synthesis
Pre‑installed 6‑fluoro and reducible 3‑nitro
DNA gyrase / topoisomerase IV inhibition assay context
NMDA receptor modulator development
6‑substitution handle and nitro modification
Glycine site binding affinity and selectivity screening
Diversity‑oriented quinoline library generation
Orthogonal fluoro, nitro, and hydroxy sites
SNAr and cross‑coupling reaction scope

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37 linked technical documents
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